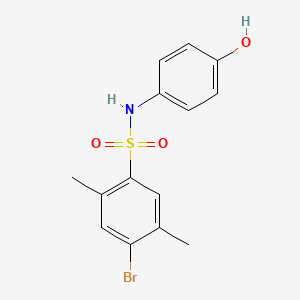

4-bromo-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide

Description

4-Bromo-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene core substituted with two methyl groups at positions 2 and 5. The sulfonamide group (-SO2NH-) links the brominated aromatic ring to a 4-hydroxyphenyl moiety. This compound’s molecular formula is C14H16BrNO3S, with a molecular weight of 358.22 g/mol. The methyl groups introduce steric hindrance, which may influence binding interactions in biological systems or catalytic processes.

Properties

IUPAC Name |

4-bromo-N-(4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-9-8-14(10(2)7-13(9)15)20(18,19)16-11-3-5-12(17)6-4-11/h3-8,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIQAYXKNFIHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the bromination of 2,5-dimethylbenzene to introduce the bromine atom. This is followed by sulfonation to attach the sulfonamide group. The final step involves the coupling of the sulfonamide intermediate with 4-hydroxyphenylamine under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for efficient bromination and sulfonation, followed by purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Amines and related derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antimicrobial agent. Additionally, the hydroxyphenyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous sulfonamides:

Key Differences in Reactivity and Properties

Hydrogen Bonding Capacity :

- The target compound’s 4-hydroxyphenyl group enables strong intermolecular O–H···O and N–H···O hydrogen bonds , similar to N-(4-hydroxyphenyl)benzenesulfonamide . This contrasts with compounds lacking hydroxyl groups (e.g., cyclopentyl or benzopyran derivatives), which exhibit reduced polarity and solubility .

In contrast, the dimethoxy substituents in 4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide provide electron-donating effects, altering electronic properties such as frontier molecular orbital (FMO) distributions.

Bromination Patterns :

- The dual bromine in the compound from increases molecular weight and may enhance halogen bonding, whereas the single bromine in the target compound balances reactivity and steric demands.

Synthetic Flexibility :

- Suzuki cross-coupling reactions, as described for thiophene-containing analogues , could theoretically modify the target compound’s aryl groups. However, the absence of hydrolyzable imine bonds in the target (unlike thiophene derivatives) suggests greater stability under catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.